Bienvenue dans la boutique en ligne BenchChem!

Alcuronium chloride

Histamine release Anaphylactoid risk Cardiovascular safety

Alcuronium chloride is a semi-synthetic bis-quaternary neuromuscular blocking agent derived from C-toxiferine I, a Strychnos toxifera alkaloid. It acts as a competitive, non-depolarizing antagonist at the skeletal muscle nicotinic acetylcholine receptor, producing reversible muscle relaxation for surgical anesthesia.

Molecular Formula C44H50Cl2N4O2
Molecular Weight 737.8 g/mol
CAS No. 15180-03-7
Cat. No. B1666829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcuronium chloride
CAS15180-03-7
SynonymsAlcuronium
Alcuronium Chloride
Alcuronium Dichloride
Allnortoxiferine
Alloferin
Dialferine
Diallylnortoxiferine
Dichloride, Alcuronium
Dichloride, N,N'-Diallylnortoxiferinium
N,N'-Diallylnortoxiferinium Dichloride
Molecular FormulaC44H50Cl2N4O2
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESC=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-]
InChIInChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1
InChIKeyCPYGBGOXCJJJGC-GKLGUMFISA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alcuronium Chloride (CAS 15180-03-7) Procurement Guide: A Non-Depolarizing Neuromuscular Blocker with Differentiated Histamine and Autonomic Profile


Alcuronium chloride is a semi-synthetic bis-quaternary neuromuscular blocking agent derived from C-toxiferine I, a Strychnos toxifera alkaloid [1]. It acts as a competitive, non-depolarizing antagonist at the skeletal muscle nicotinic acetylcholine receptor, producing reversible muscle relaxation for surgical anesthesia [2]. Alcuronium occupies a distinct pharmacological niche among the classic non-depolarizing relaxants: it is approximately 1.5 times more potent than tubocurarine, produces significantly less histamine release, and exhibits an intermediate autonomic safety margin—neither as clean as pancuronium nor as problematic as tubocurarine on ganglion blockade [3].

Why Alcuronium Chloride Cannot Be Interchanged with Other Non-Depolarizing Neuromuscular Blockers


Although alcuronium, tubocurarine, pancuronium, atracurium, and vecuronium all block the nicotinic receptor at the neuromuscular junction, their divergent side-effect profiles, pharmacokinetic pathways, and autonomic selectivities preclude simple therapeutic substitution [1]. Alcuronium is not metabolized and relies on renal elimination, unlike atracurium (Hofmann elimination) or vecuronium (hepatic metabolism), making its duration less predictable in renal impairment [2]. Its histamine release, while far lower than tubocurarine or atracurium, is still 5-fold higher than pancuronium—a clinically meaningful difference in hemodynamically unstable patients [3]. Furthermore, alcuronium's vagolytic (atropine-like) cardiac effect and ganglion-blocking profile create a cardiovascular risk/benefit calculus that differs markedly from pancuronium (minimal ganglion block, high vagolytic) or tubocurarine (pronounced ganglion block, negligible vagolytic) [4]. These pharmacodynamic and pharmacokinetic differences mean that dose-equivalence is not effect-equivalence; selection must be evidence-based.

Alcuronium Chloride (CAS 15180-03-7) Product-Specific Quantitative Differentiation Evidence


Cutaneous Histamine Release: Alcuronium vs. Tubocurarine and Atracurium

Alcuronium chloride demonstrates markedly lower cutaneous histamine-releasing ability than d-tubocurarine and atracurium at equipotent neuromuscular blocking doses. In a controlled clinical trial using intradermal injection and wheal diameter measurement, the relative histamine-releasing potency (pancuronium = 1) was 5 for alcuronium, compared with 52 for atracurium and 172 for d-tubocurarine [1]. This represents a 34-fold reduction relative to tubocurarine and a 10-fold reduction relative to atracurium. The dose-response slope differences were statistically significant (P < 0.001), suggesting distinct mechanisms of mast cell activation across agents [1].

Histamine release Anaphylactoid risk Cardiovascular safety

Neuromuscular Blocking Potency: ED50 Comparison Across Four Classic Relaxants

The neuromuscular blocking potency of alcuronium chloride occupies an intermediate position among classic non-depolarizing agents. In a controlled human study using continuous intravenous infusion and mechanical twitch response measurement, the ED50 values were: alcuronium 0.161 mg/kg, tubocurarine 0.236 mg/kg, pancuronium 0.048 mg/kg, and gallamine 1.3 mg/kg [1]. On a milligram-per-kilogram basis, alcuronium is 1.47-fold more potent than tubocurarine, 3.4-fold less potent than pancuronium, and 8.1-fold more potent than gallamine. The dose-response curve slope for alcuronium was significantly steeper than that for tubocurarine and gallamine, indicating less inter-individual variability in response [1]. The electromyographic ED50 of 0.135 mg/kg further corroborates the potency hierarchy [1].

Neuromuscular blockade potency Dose-response ED50

Autonomic Ganglion Blockade Selectivity: Safety Margin Relative to Tubocurarine and Pancuronium

Alcuronium chloride exhibits a markedly wider separation between neuromuscular blocking and autonomic ganglion-blocking concentrations than tubocurarine, though narrower than pancuronium. Using guinea-pig phrenic nerve-diaphragm (neuromuscular) and hypogastric nerve-vas deferens (ganglion) preparations, the EC50 ganglion/EC50 neuromuscular ratio was 22.9 for alcuronium, compared with 6.7 for (+)-tubocurarine, 200.0 for pancuronium, 24.3 for gallamine, and 2.3 for fazadinium [1]. The 3.4-fold greater safety margin of alcuronium over tubocurarine indicates that, at clinically equivalent neuromuscular blocking doses, alcuronium is substantially less likely to produce ganglionic hypotension. However, its margin is approximately 8.7-fold narrower than pancuronium's, consistent with the clinical observation that alcuronium can still produce hypotension in susceptible patients [1].

Autonomic safety margin Ganglion blockade Cardiovascular side effects

Onset Time of Neuromuscular Blockade: Alcuronium vs. Tubocurarine

Alcuronium chloride demonstrates a faster onset of neuromuscular blockade compared with tubocurarine at equipotent ED95 doses. In a randomized clinical trial using train-of-four ulnar nerve stimulation and evoked compound electromyography, the mean time to 75% block of the first twitch (T1) was 132 seconds for alcuronium (0.25 mg/kg ≈ ED95) versus 174 seconds for tubocurarine (0.51 mg/kg ≈ ED95) [1]. This represents a 24% reduction in onset time. A 50:50 combination of the two agents (50% of each ED95) further accelerated onset to 90 seconds, significantly faster than either agent alone, consistent with known synergism between the two curare alkaloids [1].

Onset of action Intubation conditions Rapid sequence

Recovery Profile and Residual Muscle Weakness: Alcuronium vs. Atracurium and Vecuronium

Alcuronium chloride is associated with slower recovery of neuromuscular function and a higher incidence of residual muscle weakness compared with atracurium and vecuronium. In a randomized trial of 51 female patients undergoing gynecological laparoscopy, receiving either atracurium 0.31 mg/kg, alcuronium 0.25 mg/kg, or vecuronium 0.06 mg/kg, deficits in grip strength and expiratory force persisted for 3 hours in the alcuronium group despite neostigmine reversal, whereas deficits were largely resolved by 1 hour in the atracurium and vecuronium groups [1]. The recovery of inspiratory force was slower and less complete at up to 3 hours with alcuronium. Symptomatic muscle weakness at 3 hours post-laparoscopy was significantly higher in the alcuronium group compared with atracurium (statistically significant difference) [1]. Only 20% of alcuronium patients (vs. 25% atracurium, 31% vecuronium) indicated they would have been satisfied as day-stay patients [1].

Recovery time Residual neuromuscular block Postoperative morbidity

Cardiac Muscarinic Receptor Affinity: Mechanistic Basis for Vagolytic Tachycardia

Alcuronium chloride exhibits high affinity for cardiac muscarinic acetylcholine receptors, providing a mechanistic explanation for its clinically observed vagolytic (atropine-like) tachycardia. In radioligand binding studies using rat heart atrial homogenates, alcuronium inhibited [³H]quinuclidinyl benzilate (QNB) binding with IC50 values of 0.15–0.53 µmol/L [1]. By comparison, d-tubocurarine and decamethonium showed substantially lower affinity, with IC50 values of 6.2–8.5 µmol/L [1]. This represents a 12- to 57-fold higher affinity of alcuronium for cardiac muscarinic receptors relative to tubocurarine. Notably, alcuronium and gallamine produced less steep displacement curves (Hill coefficients <1), suggesting negative cooperativity or heterogeneous binding sites distinct from pancuronium and other agents [1]. On isolated atria, alcuronium antagonized the negative inotropic effect of the muscarinic agonist methylfurmethide with a Kd 12.5-fold higher than its IC50 for QNB displacement, indicating complex allosteric modulation [1].

Vagolytic effect Cardiac muscarinic receptor Heart rate

Evidence-Based Application Scenarios for Alcuronium Chloride (CAS 15180-03-7) Procurement


Histamine-Minimizing Neuromuscular Blockade for Asthma-Prone or Hemodynamically Fragile Surgical Patients

Where d-tubocurarine (relative histamine release = 172) or atracurium (relative histamine release = 52) would pose unacceptable risk of histamine-mediated bronchospasm or hypotension, alcuronium (relative histamine release = 5) provides a quantifiably safer non-depolarizing option [1]. This scenario applies in mastocytosis, reactive airway disease, or major vascular surgery where blood pressure stability is paramount. Procurement should be paired with ECG monitoring capability, as alcuronium's vagolytic effect (cardiac muscarinic IC50 0.15–0.53 µmol/L) may produce compensatory tachycardia [2].

Prolonged Surgical Procedures Requiring Stable Relaxation Without Metabolism-Dependent Recovery Variability

Alcuronium undergoes no biotransformation and is eliminated 80–85% unchanged in urine with a terminal half-life of approximately 198.75 minutes [3]. For procedures of 2–4 hours where intermediate-acting agents (atracurium, vecuronium) would require repeated dosing or infusion, alcuronium's pharmacokinetic stability offers predictable duration. Its ED95 of 0.25 mg/kg produces complete block in the majority of patients with a mean time to 5% recovery of 42 minutes [3]. However, the documented prolonged residual weakness (≥3 hours post-reversal) contraindicates its use in short-stay or ambulatory surgery [4].

Structure-Activity Relationship Research on Curare Alkaloid Derivatives

Alcuronium (N,N-diallyl-bis-nortoxiferine) represents a key semi-synthetic modification of the natural bis-quaternary alkaloid C-toxiferine I, where replacement of N-methyl with N-allyl groups enhanced the potential for biotransformation and shortened duration relative to the parent compound [5]. Its 1.5-fold potency advantage over tubocurarine, 3.4-fold greater ganglion safety margin (EC50 ratio 22.9 vs. 6.7), and distinct cardiac muscarinic receptor binding profile (Hill coefficient <1, indicating negative cooperativity) make it a valuable reference compound for medicinal chemistry programs investigating neuromuscular blocking agents with improved autonomic selectivity [6].

Teaching and Research on Autonomic Side Effects of Neuromuscular Blockers

Alcuronium's intermediate autonomic profile—22.9-fold selectivity for neuromuscular over ganglion blockade versus tubocurarine's 6.7-fold and pancuronium's 200.0-fold—makes it an ideal teaching tool for demonstrating the continuum of autonomic safety among non-depolarizing relaxants [6]. Its cardiac vagolytic effect, mediated by high-affinity muscarinic receptor binding (IC50 0.15–0.53 µmol/L), can be contrasted with tubocurarine's low cardiac muscarinic affinity (IC50 6.2–8.5 µmol/L) to illustrate structure-side effect relationships [2]. This educational application supports procurement for academic anesthesia and pharmacology departments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alcuronium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.